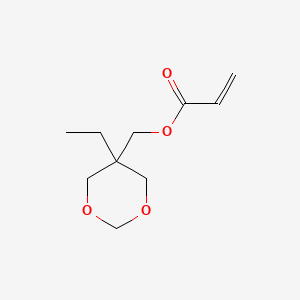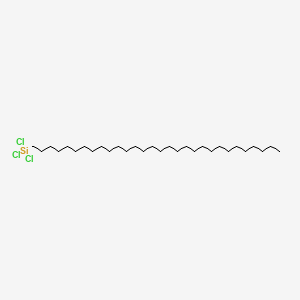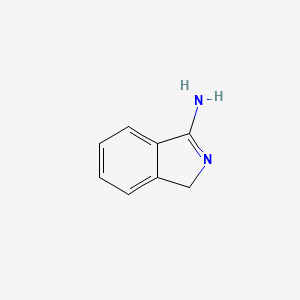
3-アミノ-1H-イソインドール
概要
説明
3-Amino-1H-isoindole is a heterocyclic compound that features an indole ring system with an amino group at the third position. This compound is part of the broader class of isoindoles, which are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and organic synthesis .
科学的研究の応用
3-Amino-1H-isoindole has a wide range of applications in scientific research:
作用機序
Target of Action
3-Amino-1H-isoindole, also known as 1H-isoindol-3-amine, is a heterocyclic compound It’s known that indole derivatives, which 3-amino-1h-isoindole is a part of, bind with high affinity to multiple receptors . This suggests that 3-Amino-1H-isoindole may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . It’s plausible that 3-Amino-1H-isoindole may interact with its targets in a similar manner, causing changes in cellular processes.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Amino-1H-isoindole could potentially affect a wide range of biochemical pathways and their downstream effects.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it’s plausible that 3-Amino-1H-isoindole could have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
3-Amino-1H-isoindole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been identified as a reactant in the preparation of compounds used in genetic assays . The compound’s interactions with biomolecules are primarily driven by its amino group, which can form hydrogen bonds and other interactions with active sites of enzymes and proteins. These interactions can influence the activity of these biomolecules, making 3-Amino-1H-isoindole a valuable tool in biochemical research.
Cellular Effects
The effects of 3-Amino-1H-isoindole on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including 3-Amino-1H-isoindole, have been shown to possess antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the compound’s interactions with cellular receptors and enzymes, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 3-Amino-1H-isoindole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s amino group can interact with the active sites of enzymes, altering their activity . Additionally, 3-Amino-1H-isoindole can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Amino-1H-isoindole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiviral or anticancer activity. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Animal studies provide valuable insights into the compound’s safety and efficacy, guiding its potential use in clinical settings.
Metabolic Pathways
3-Amino-1H-isoindole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Amino-1H-isoindole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Studying the transport mechanisms of 3-Amino-1H-isoindole can provide insights into its bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Amino-1H-isoindole is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding the subcellular localization of 3-Amino-1H-isoindole is essential for elucidating its role in cellular processes and optimizing its use in research and therapy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phthalic anhydride with ammonia or amines, followed by cyclization to form the isoindole ring . Another approach involves the use of guanidinium chloride as a nitrogen source in the presence of iron(III) chloride as a catalyst .
Industrial Production Methods: Industrial production of 3-Amino-1H-isoindole often employs large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 3-Amino-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the isoindole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents, alkylating agents, and acylating agents under appropriate conditions.
Major Products: The major products formed from these reactions include substituted isoindoles, oxo derivatives, and reduced isoindoles, which can be further utilized in various chemical syntheses .
類似化合物との比較
3-Amino-1-imino-1H-isoindole: Similar in structure but with an imino group instead of an amino group.
Indole-3-acetic acid: A plant hormone with a similar indole ring structure but different functional groups.
Indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group at the second position.
Uniqueness: 3-Amino-1H-isoindole is unique due to its specific amino substitution at the third position, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
特性
IUPAC Name |
3H-isoindol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKKGHVQPVOXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20330210 | |
| Record name | 3-Amino-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22780-52-5 | |
| Record name | 3-Amino-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20330210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-isoindol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


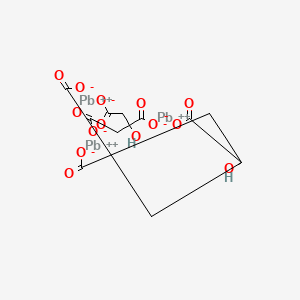
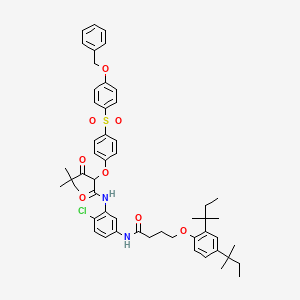
![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, butyl ester](/img/structure/B1584669.png)
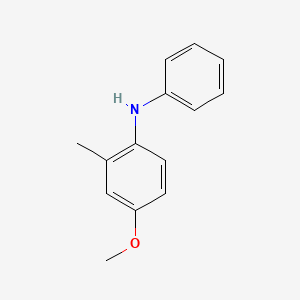
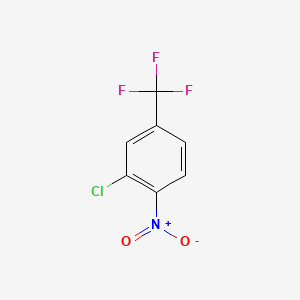
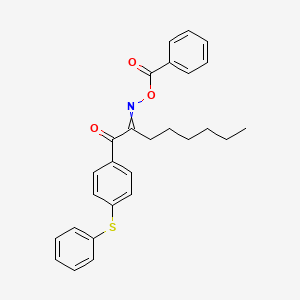
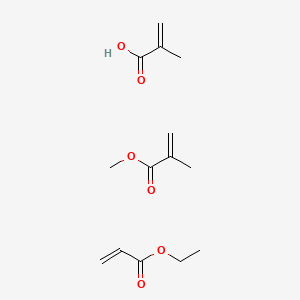
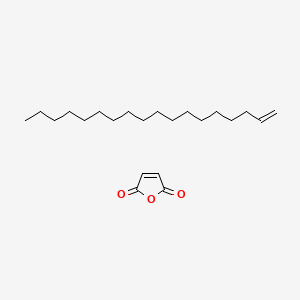
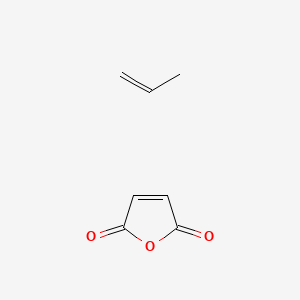
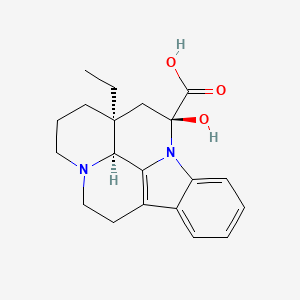
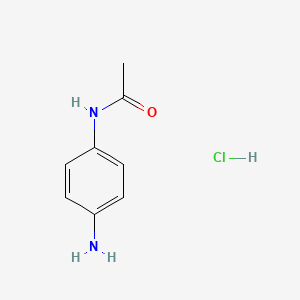
![3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[(2-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide](/img/new.no-structure.jpg)
